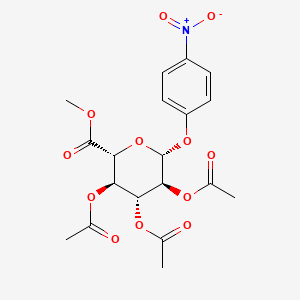

(2R,3R,4R,5S,6R)-3,4,5-三乙酰氧基-6-(4-硝基苯氧基)氧杂环己烷-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

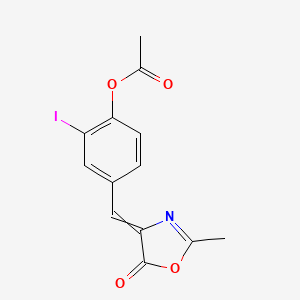

Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate, also known as Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate, is a useful research compound. Its molecular formula is C₁₉H₂₁NO₁₂ and its molecular weight is 455.37. The purity is usually 95%.

BenchChem offers high-quality methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物分子间接放射性氟化

该化合物应用于分子成像领域,特别是用于制备正电子发射断层扫描 (PET) 成像的放射性药物 {svg_1}. 4-硝基苯基 (PNP) 活化酯用于一步法制备 18F 标记的酰化合成子,然后用于生物分子的间接放射性氟化 {svg_2}. 该方法的优势在于它简化了通常复杂的多步 18F 标记活化酯制备过程 {svg_3}.

药物研究与开发

该化合物在药物研究与开发中至关重要,主要集中在各种耐药性癌症和炎症性疾病的研究上 {svg_4}. 它通常用作前药,即在体内可以代谢成药物的生物惰性化合物 {svg_5}.

化学酶促生产

开发了一种新的结合化学和生物催化步骤的方法来制备 4-硝基苯基-2-乙酰氨基-2-脱氧-α-D-吡喃半乳糖苷 (4NP-α-GalNAc) {svg_6}. α-异构体是通过化学合成异构体混合物,然后使用特定的酶水解选择性去除 β-异构体来制备的 {svg_7}.

临床微生物学诊断工具

糖苷的 α-硝基苯基衍生物,如该化合物,是用于检测和表征 α-N-乙酰半乳糖胺酶的便捷底物 {svg_8}. 它们通常用作临床微生物学的有效诊断工具 {svg_9}.

区域选择性没食子酰化

该化合物用于甲基 β-D-吡喃葡萄糖苷的区域选择性没食子酰化 {svg_10}. 制备了显色底物 4-硝基苯基没食子酸酯,并用于选择性水解没食子酸酯的水解酶 {svg_11}.

作用机制

Target of Action

The primary target of 4-Nitrophenyl 2,3,4-Tri-O-Acetyl-Beta-D-Glucuronic Acid, Methyl Ester is the beta-glucuronidase enzyme . This enzyme is involved in the hydrolysis of glucuronide bonds, a key step in the metabolism of various substances in the body.

Mode of Action

The compound acts as a fluorescent substrate for the beta-glucuronidase enzyme . It interacts with the enzyme, leading to its reduction. This interaction and subsequent reduction can be monitored using UV-visible spectroscopic techniques .

Biochemical Pathways

The compound is involved in the glucuronidation pathway , a part of phase II drug metabolism. It is used in the research of drug reactions, pharmacokinetics, and pharmacodynamics pertaining to drug metabolism pathways .

Pharmacokinetics

It is known to be used as a prodrug in pharmaceutical research and drug development , suggesting that it may be designed to improve bioavailability and distribution.

Result of Action

The result of the compound’s action is the reduction of 4-nitrophenol to 4-aminophenol . This transformation is crucial in various chemical processes and is commonly used to assess the activity of nanostructured materials .

Action Environment

The action of the compound can be influenced by environmental factors such as pH and temperature . For instance, acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol . The compound’s action can also be influenced by the presence of various nanostructured materials, which can act as catalysts for the reduction process .

属性

IUPAC Name |

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-7-5-12(6-8-13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRXFWNZWWKSQU-RXYDEIHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139842.png)